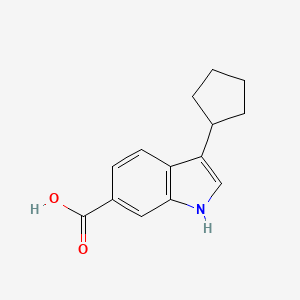

3-Cyclopentyl-1H-indole-6-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

494799-36-9 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

3-cyclopentyl-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C14H15NO2/c16-14(17)10-5-6-11-12(8-15-13(11)7-10)9-3-1-2-4-9/h5-9,15H,1-4H2,(H,16,17) |

InChI Key |

VBNURQAEMRKPIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CNC3=C2C=CC(=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Cyclopentyl 1h Indole 6 Carboxylic Acid

Established Synthetic Routes to the 3-Cyclopentyl-1H-indole-6-carboxylic Acid Core

The construction of the this compound core can be approached through classical indole (B1671886) syntheses and modern catalytic methods. These routes offer versatility and can be adapted to accommodate various starting materials and functional group tolerances.

Adaptations of Known Literature Sequences for Indole Synthesis

The Fischer indole synthesis remains a cornerstone in the preparation of indole derivatives and is a highly plausible method for the synthesis of the this compound core. wikipedia.orgalfa-chemistry.combyjus.com This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound. nih.gov

To achieve the desired substitution pattern, a suitable starting material would be (4-(methoxycarbonyl)phenyl)hydrazine, which can be reacted with cyclopentyl methyl ketone under acidic conditions. The subsequent cyclization would lead to the formation of methyl 3-cyclopentyl-1H-indole-6-carboxylate. The final step would involve the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Table 1: Proposed Fischer Indole Synthesis Route

| Step | Reactants | Reagents and Conditions | Product |

| 1 | (4-(methoxycarbonyl)phenyl)hydrazine, Cyclopentyl methyl ketone | Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or Lewis acid (e.g., ZnCl₂) | Methyl 3-cyclopentyl-1H-indole-6-carboxylate |

| 2 | Methyl 3-cyclopentyl-1H-indole-6-carboxylate | Base (e.g., NaOH, KOH), H₂O/MeOH | This compound |

The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones like cyclopentyl methyl ketone can sometimes lead to a mixture of products. youtube.com However, the electronic and steric properties of the ketone can often favor the formation of the desired 3-substituted indole.

Palladium-Catalyzed Coupling Reactions in Indole Core Formation

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including indoles. nih.gov These methods often proceed under milder conditions and with greater functional group tolerance compared to classical methods. A potential palladium-catalyzed approach to the this compound core could involve a cross-coupling reaction to introduce the cyclopentyl group onto a pre-formed indole-6-carboxylic acid derivative.

For instance, a 3-halo-indole-6-carboxylate could undergo a Suzuki or Negishi coupling with a cyclopentyl organometallic reagent. Alternatively, modern C-H activation strategies could be employed to directly couple a cyclopentyl source with the C3-position of an indole-6-carboxylate.

Synthesis of Key Building Blocks and Precursors

The elaboration of the this compound core into more complex molecules often requires the synthesis of specific building blocks. This section details the preparation of two such key intermediates.

Preparation of 2-(2-Substituted-thiazol-4-yl)-3-cyclopentyl-1H-indole-6-carboxylic Acid Building Blocks

The introduction of a thiazole (B1198619) ring at the 2-position of the indole nucleus can be achieved through various synthetic strategies. A common approach involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide.

In the context of the target molecule, a 2-bromoacetyl-3-cyclopentyl-1H-indole-6-carboxylate could be synthesized and subsequently reacted with a substituted thioamide to construct the desired thiazole ring. The choice of thioamide would determine the substituent at the 2-position of the thiazole. Subsequent hydrolysis of the ester would yield the final carboxylic acid.

Table 2: Synthesis of Thiazole-Substituted Indole Building Block

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Methyl 3-cyclopentyl-1H-indole-6-carboxylate | Bromoacetyl bromide, AlCl₃ (Friedel-Crafts acylation) | Methyl 2-(2-bromoacetyl)-3-cyclopentyl-1H-indole-6-carboxylate |

| 2 | Methyl 2-(2-bromoacetyl)-3-cyclopentyl-1H-indole-6-carboxylate | Substituted thioamide (R-C(S)NH₂) | Methyl 2-(2-R-thiazol-4-yl)-3-cyclopentyl-1H-indole-6-carboxylate |

| 3 | Methyl 2-(2-R-thiazol-4-yl)-3-cyclopentyl-1H-indole-6-carboxylate | Base (e.g., NaOH, KOH), H₂O/MeOH | 2-(2-R-thiazol-4-yl)-3-cyclopentyl-1H-indole-6-carboxylic acid |

Literature precedents for the synthesis of thiazolyl-indole derivatives demonstrate the feasibility of such transformations, often employing peptide coupling reagents to link an indole carboxylic acid with an aminothiazole derivative. nih.govacs.org

Synthesis of 3-Cyclopentyl-1-methyl-6-indolecarboxylic Acid Building Blocks

N-methylation of indoles is a common synthetic transformation. For the synthesis of 3-cyclopentyl-1-methyl-6-indolecarboxylic acid, the methylation can be performed on the pre-formed this compound or its ester precursor.

A variety of methylating agents can be employed, with dimethyl carbonate (DMC) being a greener and less toxic alternative to traditional reagents like methyl iodide or dimethyl sulfate. researchgate.netgoogle.comgoogle.com The reaction is typically carried out in the presence of a base. If starting from the carboxylic acid, simultaneous N-methylation and O-methylation (esterification) can occur. google.com To achieve selective N-methylation, it is often preferable to start with the corresponding methyl ester and then hydrolyze the ester after the N-methylation step.

Table 3: N-Methylation of the Indole Core

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Methyl 3-cyclopentyl-1H-indole-6-carboxylate | Dimethyl carbonate (DMC), Base (e.g., K₂CO₃), DMF | Methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate |

| 2 | Methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate | Base (e.g., NaOH, KOH), H₂O/MeOH | 3-Cyclopentyl-1-methyl-1H-indole-6-carboxylic acid |

Recent studies have also explored the use of quaternary ammonium (B1175870) salts as solid methylating agents, offering a convenient and efficient method for the N-methylation of indoles under mild basic conditions. acs.org

Advanced Synthetic Strategies for Complex Derivatives

The development of more intricate derivatives of this compound often necessitates the use of advanced synthetic methodologies. These can include multi-component reactions, diversity-oriented synthesis, and late-stage functionalization.

For instance, the carboxylic acid group can serve as a handle for further derivatization through amide bond formation, esterification, or conversion to other functional groups. The indole ring itself is amenable to various electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. Palladium-catalyzed C-H functionalization offers a powerful tool for the selective introduction of substituents at various positions of the indole core in a late-stage fashion, allowing for the rapid generation of a library of analogues for biological screening.

One-Pot Borylation-Suzuki Coupling Reactions for Derivative Synthesis

One-pot synthesis sequences are highly valuable in medicinal chemistry for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. The one-pot Miyaura borylation-Suzuki coupling reaction is a powerful method for creating carbon-carbon bonds, particularly for synthesizing biaryl or heteroaryl compounds. medium.commdpi.com This strategy is well-suited for derivatizing the indole scaffold.

The process typically involves two sequential palladium-catalyzed steps within the same reaction vessel. nih.gov First, a (hetero)aryl halide is subjected to Miyaura borylation, reacting with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) to form a boronic ester intermediate. medium.commdpi.com Without isolation, a second (hetero)aryl halide is introduced along with a suitable base and catalyst, initiating a Suzuki-Miyaura cross-coupling reaction with the newly formed boronate. medium.comnih.gov This approach allows for the efficient coupling of two different aryl or heteroaryl fragments. nih.gov The use of a single catalyst for both stages and the ability to telescope multiple reaction steps significantly enhance the operational simplicity of derivative synthesis. medium.com Microwave-assisted protocols have also been developed to accelerate these one-pot reactions, providing rapid access to complex scaffolds. nih.gov

Table 1: Key Components in a Representative One-Pot Borylation-Suzuki Coupling Sequence

| Component | Example | Function |

|---|---|---|

| Starting Material | Halogenated Indole Derivative | The initial scaffold to be functionalized. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate moiety for the first reaction step. |

| Catalyst | Palladium complexes (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Catalyzes both the borylation and the cross-coupling steps. medium.comnih.gov |

| Base | KOAc, K₂CO₃, LiOH | Required for different stages of the catalytic cycle. medium.comnih.gov |

| Coupling Partner | Second (Hetero)aryl Halide | The molecule to be coupled to the indole scaffold. |

| Solvent | Dioxane, Ethanol | Provides the reaction medium. nih.govorganic-chemistry.org |

High-Throughput Synthesis Techniques in Library Generation

High-throughput synthesis, often in conjunction with combinatorial chemistry, provides a powerful platform for the rapid generation of large, diverse collections of related molecules known as chemical libraries. google.com This methodology is central to modern drug discovery, enabling the efficient exploration of structure-activity relationships (SAR). nih.gov By starting with a core scaffold like this compound, a library of derivatives can be constructed by introducing a wide array of chemical building blocks at specific points on the molecule. doi.org

The process involves parallel synthesis, where multiple reactions are run simultaneously in microtiter plates. google.com This allows for the creation of hundreds or thousands of unique compounds in a short period. google.com For the indole core, derivatization can occur at multiple positions, such as the indole nitrogen, the carboxylic acid, or various positions on the aromatic rings. The resulting library of compounds can then be subjected to high-throughput screening (HTS) to identify initial "hits"—compounds that exhibit a desired biological activity. nih.gov This approach significantly accelerates the early phases of drug discovery by quickly identifying promising molecular structures for further optimization. google.com

Chemical Modifications and Analog Design Principles

Introduction of Substituents at Specific Positions

The systematic introduction of substituents at specific positions on the this compound scaffold is a key strategy for exploring its structure-activity relationships (SAR). frontiersin.org Modifications can be targeted to several key areas of the molecule: the indole ring, the cyclopentyl group, and the carboxylic acid moiety.

Indole Ring: The nitrogen atom (position 1) can be alkylated or acylated, while the aromatic carbons (positions 2, 4, 5, and 7) can be functionalized with a variety of groups (e.g., halogens, methoxy (B1213986) groups, alkyl chains). These changes can alter the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule. nih.gov

Carboxylic Acid Group: The carboxylic acid at position 6 is a critical functional group that can be converted into esters, amides, or other bioisosteres. mdpi.com These modifications can influence the compound's acidity, polarity, and ability to interact with target proteins.

Cyclopentyl Group: While less commonly modified, alterations to the cyclopentyl ring at position 3 could be explored to understand the impact of its size, conformation, and lipophilicity on biological activity.

Each new analog provides data points that help build a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds. rsc.org

Exploration of Isopropyl Ester Analogues

The conversion of the carboxylic acid group to an ester is a common and important chemical modification in analog design. The synthesis of isopropyl ester analogues of this compound serves multiple purposes in medicinal chemistry. Esterification neutralizes the acidic proton of the carboxylic acid, which can significantly alter the compound's physicochemical properties.

Table 2: Comparison of Carboxylic Acid and its Isopropyl Ester Analogue

| Feature | This compound | This compound, Isopropyl Ester |

|---|---|---|

| Functional Group | Carboxylic Acid (-COOH) | Isopropyl Ester (-COOCH(CH₃)₂) |

| Acidity | Acidic | Neutral |

| Polarity | Higher | Lower |

| Potential Role | Active Moiety | Active Moiety or Prodrug |

Structure Activity Relationship Sar and Structural Optimization of 3 Cyclopentyl 1h Indole 6 Carboxylic Acid Derivatives

Systematic Exploration of Structural Variations

The C-3 position of the indole (B1671886) ring is a common site for modification to modulate pharmacological activity. nih.gov The choice of a cycloalkyl group, such as cyclopentyl, introduces a lipophilic, non-polar element that can engage with hydrophobic pockets in target proteins. When comparing the cyclopentyl moiety to its cyclohexyl analogue, several key differences in their physicochemical properties can influence both biological activity and metabolic profile.

A study on alicyclic fentanyl analogs demonstrated that as the ring size of a cycloalkyl substituent increased, the primary route of metabolism shifted from N-dealkylation to oxidation of the alicyclic ring itself. nih.gov For instance, the smaller cyclopropyl (B3062369) ring was primarily metabolized via N-dealkylation, whereas a larger tetramethylcyclopropyl structure was predominantly oxidized on the ring. nih.gov This suggests that cyclopentyl and cyclohexyl groups may direct metabolism toward different pathways. The larger surface area and greater number of secondary carbons in the cyclohexyl ring could make it more susceptible to cytochrome P450-mediated hydroxylation compared to the more compact cyclopentyl ring.

From a conformational standpoint, the cyclopentyl ring is relatively planar, while the cyclohexyl ring predominantly adopts a chair conformation. This difference in three-dimensional shape can affect how the molecule fits into a specific binding site, potentially altering potency. The choice between these two groups often represents a trade-off between optimizing binding affinity and managing metabolic clearance.

| Property | Cyclopentyl Moiety | Cyclohexyl Moiety | Potential Impact |

|---|---|---|---|

| Size & Lipophilicity | Smaller, less lipophilic | Larger, more lipophilic | Affects binding to hydrophobic pockets and overall solubility. |

| Conformational Flexibility | More rigid, relatively planar | More flexible (chair/boat conformations) | Influences fit and orientation within a target's binding site. |

| Metabolic Profile | May be less prone to ring oxidation | Potentially more susceptible to P450-mediated hydroxylation | Impacts half-life, clearance, and potential for active metabolites. nih.gov |

The C-2 position of the indole core is another critical site for chemical modification. The introduction of various substituents at this position can profoundly impact the electronic properties of the indole ring and provide additional interaction points with a biological target. nih.gov In many indole-based drug candidates, the C-2 position is functionalized to enhance potency and selectivity. frontiersin.org

For instance, in the development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, the carboxylic acid at the C-2 position was found to be essential for chelating with magnesium ions in the enzyme's active site. nih.gov SAR studies on indole-2-carboxamides have shown that small alkyl groups, such as methyl, are often preferred at adjacent positions, suggesting that steric bulk near the C-2 substituent can be a determining factor for activity. acs.org The presence of a carbonyl group at the C-2 position has been linked to increased cytotoxicity in some anticancer agents. mdpi.com

The nature of the C-2 substituent can range from simple hydrogen atoms or methyl groups to more complex aromatic or heterocyclic rings. These modifications can serve to occupy adjacent pockets in a binding site, form hydrogen bonds, or engage in pi-stacking interactions, thereby fine-tuning the molecule's affinity for its target. nih.gov

| C-2 Substituent Type | Example | General Role in SAR |

|---|---|---|

| Small Alkyl Groups | -CH₃ | Can provide favorable steric interactions without excessive bulk; often enhances activity. youtube.com |

| Hydrogen Bond Acceptors/Donors | -COOH, -CONH₂ | Crucial for interacting with polar residues or metal ions in the active site. nih.govnih.gov |

| Aromatic/Heterocyclic Rings | Phenyl, Triazole | Can engage in pi-stacking or hydrophobic interactions to anchor the molecule in the binding pocket. researchgate.net |

The indole nitrogen (N-1) is a hydrogen bond donor, and its presence is often key to a molecule's binding mode. nih.gov However, substituting this nitrogen with various groups is a common strategy to modulate activity, selectivity, and pharmacokinetic properties. researchgate.net

Alkylation or acylation at the N-1 position removes its hydrogen-bond-donating capability, which can either increase or decrease activity depending on the target. youtube.com If the N-H group is critical for binding, substitution is detrimental. Conversely, if the N-H is not required, adding a substituent can provide new, favorable interactions or block unwanted metabolism. nih.gov For example, in certain indole derivatives, substitution at N-1 can prevent the formation of an indolyl radical, which may reduce antioxidant activity but could be beneficial for other therapeutic targets. nih.gov

| N-1 Substitution | Effect on N-H Bond | Potential Biological Consequence |

|---|---|---|

| None (N-H) | Acts as H-bond donor | May be essential for binding to target; key for HAT-based antioxidant mechanisms. nih.gov |

| Alkylation (e.g., -CH₃, -Benzyl) | Removes H-bond donor capability | Can increase lipophilicity, alter binding orientation, and potentially block N-dealkylation metabolism. acs.org |

| Acylation (e.g., -C(O)CH₃, -Benzoyl) | Removes H-bond donor and withdraws electron density | Can decrease activity if H-bonding is crucial; N-benzoyl groups can introduce new interactions. youtube.com |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. ijpsr.com For indole derivatives, 2D and 3D-QSAR studies are valuable tools for rational drug design, helping to predict the activity of novel analogues and elucidate the key structural features required for potency. semanticscholar.orgkoreascience.kr

A typical 2D-QSAR study on indole derivatives involves calculating a variety of molecular descriptors for a series of compounds with known biological activities. ijpsr.com These descriptors can be electronic (e.g., dipole moment), steric (e.g., molecular shape indices), or lipophilic (e.g., logP). semanticscholar.org Using statistical methods like multiple linear regression (MLR), a mathematical model is generated that links these descriptors to the observed activity. koreascience.kr

For example, a QSAR model might reveal that higher biological activity is correlated with a lower value for a specific shape index and a higher value for a descriptor related to the hydrophobic surface area. ijpsr.com Such a model provides quantitative insights into the SAR and can be used to prioritize the synthesis of new derivatives. A robust QSAR model is typically validated by its high squared correlation coefficient (r²) and cross-validated squared correlation coefficient (q²), which indicate its statistical significance and predictive power, respectively. ijpsr.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go further by analyzing the 3D steric and electrostatic fields around the molecules, providing a more detailed map of favorable and unfavorable regions for substitution. nih.gov

Molecular Design Principles for Potency Enhancement

The design of potent and selective indole-based therapeutic agents relies on several key principles, including structure-based design, scaffold hopping, and the strategic introduction of functional groups to optimize target interactions. aip.orgnih.gov The indole scaffold is considered an excellent starting point for drug design because it readily interacts with enzyme binding pockets. aip.org

Structure-based drug design is particularly powerful when the 3D structure of the biological target is known. Molecular docking studies can predict how derivatives of 3-Cyclopentyl-1H-indole-6-carboxylic acid might bind to a target's active site, guiding the placement of substituents to maximize interactions like hydrogen bonding, pi-pi stacking, and hydrophobic contacts. nih.gov For instance, the carboxylic acid at the 6-position could be oriented to form a salt bridge with a basic residue (like arginine or lysine), while the cyclopentyl group at C-3 explores a hydrophobic pocket.

Another key principle is the strategic placement of electron-withdrawing or electron-donating groups to modulate the electronic character of the indole ring. In the design of some indole-based inhibitors, electron-withdrawing groups at certain positions have been shown to enhance activity. frontiersin.org Similarly, modifications can be designed to improve pharmacokinetic properties, such as adding polar groups to increase solubility or replacing metabolically labile groups with more stable alternatives.

Strategies for Overcoming Metabolic Liabilities through Structural Design

A significant challenge in drug development is overcoming metabolic liabilities, where a promising compound is rapidly broken down by metabolic enzymes, leading to poor bioavailability and potential toxicity. nih.gov The indole ring, while a valuable pharmacophore, can be susceptible to oxidation by cytochrome P450 (CYP) enzymes. researchgate.net Specifically, 3-substituted indoles can undergo P450-catalyzed dehydrogenation to form reactive and potentially toxic electrophilic intermediates. researchgate.net

Several structural design strategies can be employed to mitigate these metabolic issues:

Metabolic Blocking: Introducing inert substituents at positions prone to metabolic attack. For example, replacing a hydrogen atom with a fluorine atom at a site of hydroxylation can block this metabolic pathway due to the strength of the C-F bond.

Electronic Modulation: Altering the electron density of the indole ring can make it less susceptible to oxidation. Introducing electron-withdrawing groups can decrease the ring's reactivity toward oxidative enzymes.

Bioisosteric Replacement/Scaffold Hopping: In cases where the indole nucleus itself is the primary site of metabolic instability, it can be replaced with a different, more stable heterocyclic ring that preserves the key binding interactions. For example, a benzimidazole (B57391) might be used as a bioisostere for an indole, as it can maintain similar structural features while offering a different metabolic profile. acs.org

These strategies aim to enhance the metabolic stability of the molecule, thereby improving its pharmacokinetic profile and reducing the risk of forming reactive metabolites. researchgate.net

| Strategy | Description | Example Application |

|---|---|---|

| Metabolic Blocking | Introduction of a stable group (e.g., fluorine) at a metabolically vulnerable position to prevent oxidation. | Fluorinating a specific carbon on the indole or cyclopentyl ring that is a known site of hydroxylation. |

| Electronic Modulation | Incorporating electron-withdrawing groups to reduce the electron density of the indole ring, making it less prone to oxidation. | Adding a nitro or cyano group to the indole scaffold (if tolerated by the target). frontiersin.org |

| Scaffold Hopping | Replacing the entire indole core with a metabolically more stable bioisostere that maintains the required pharmacophore geometry. | Replacing the 1H-indole with a 1H-benzimidazole to avoid indole-specific metabolism. acs.org |

Mechanistic Investigations of 3 Cyclopentyl 1h Indole 6 Carboxylic Acid As a Biological Modulator

Identification of Biological Targets and Pathways

Research has pinpointed the primary biological target of 3-Cyclopentyl-1H-indole-6-carboxylic acid and related indole (B1671886) derivatives as the viral polymerase essential for the replication of the HCV genome.

This compound is part of a class of compounds that act as non-nucleoside inhibitors of the HCV nonstructural protein 5B (NS5B). nih.govnih.govmcgill.ca The NS5B protein is an RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral RNA. nih.govnih.govmcgill.ca By targeting this enzyme, these inhibitors effectively block the viral replication process. nih.govnih.govmcgill.ca The inhibitory activity of this class of compounds has been demonstrated in both enzymatic and cell-based replicon assays. nih.govmcgill.ca

The mechanism by which this compound and its analogs inhibit the NS5B polymerase is through allosteric modulation. nih.govmcgill.ca Unlike nucleoside inhibitors that bind to the enzyme's active site, these compounds bind to a distinct and remote allosteric site. mcgill.canih.gov This binding induces a conformational change in the enzyme, which in turn renders it inactive and unable to perform its function in RNA replication. nih.gov This allosteric mode of action is a key characteristic of this class of inhibitors. nih.govmcgill.ca

Comparative Analysis with Other Inhibitor Classes

The NS5B polymerase of HCV is a well-validated target for antiviral therapy, and several classes of inhibitors have been developed. This compound belongs to the class of non-nucleoside inhibitors (NNIs) that target allosteric sites. This class can be compared with other major classes of NS5B inhibitors.

Nucleoside/Nucleotide Analog Inhibitors (NIs): These compounds mimic the natural substrates of the polymerase. They are incorporated into the growing RNA chain, leading to premature chain termination. Unlike allosteric inhibitors, NIs bind to the active site of the enzyme. nih.gov

Other Non-Nucleoside Allosteric Inhibitors: The NS5B polymerase possesses multiple allosteric sites. Besides thumb pocket 1, other sites such as thumb pocket 2 and various pockets in the palm domain are targeted by different chemical classes of NNIs. nih.govplos.org Each class of allosteric inhibitor has a unique profile of potency, resistance, and cross-resistance. researchgate.net

A key differentiator for thumb pocket 1 inhibitors like the this compound series is their specific resistance profile. Mutations in the thumb pocket 1 binding site can confer resistance to this class of inhibitors while not affecting the activity of inhibitors that bind to the active site or other allosteric sites. mdpi.com

| Inhibitor Class | Binding Site on NS5B | General Mechanism | Example Compound (Class Representative) |

|---|---|---|---|

| Indole-6-carboxylic acids | Thumb Pocket 1 (Allosteric) | Induces conformational change, inhibiting enzyme function | BILB 1941 |

| Nucleoside/Nucleotide Analogs | Active Site | Chain termination | Sofosbuvir |

| Palm Site NNIs | Palm Domain (Allosteric) | Induces conformational change, inhibiting enzyme function | Setrobuvir |

| Thumb Pocket 2 NNIs | Thumb Pocket 2 (Allosteric) | Induces conformational change, inhibiting enzyme function | Filibuvir |

Preclinical Biological Evaluation and Pharmacological Profiling of 3 Cyclopentyl 1h Indole 6 Carboxylic Acid Derivatives

In Vitro Efficacy Assessment

The initial stages of drug discovery for antiviral agents involve a thorough evaluation of their efficacy in controlled laboratory settings. For 3-Cyclopentyl-1H-indole-6-carboxylic acid derivatives, this assessment is centered on their ability to inhibit viral replication and interact with their designated molecular target.

Cell-based replicon assays are a cornerstone for determining the antiviral potency of investigational compounds in a cellular environment that mimics viral replication. In these assays, human liver cell lines (such as Huh-7) are engineered to contain a subgenomic HCV replicon, which can replicate autonomously. The efficacy of the test compounds is measured by their ability to reduce the replication of this viral RNA.

Derivatives of indole-carboxylic acids have demonstrated significant potential in these assays. For instance, structure-activity relationship (SAR) studies on related indole-2-carboxylic acid derivatives have identified compounds with potent anti-HCV activity. The antiviral potency is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. Lower EC50 values are indicative of higher potency.

Below is a table summarizing the in vitro antiviral potency of representative indole-carboxylic acid derivatives in HCV replicon assays.

| Compound | EC50 (µM) |

| Derivative A | 1.4 |

| Derivative B | 0.3 |

| Derivative C | 0.018 |

| Derivative D | 0.024 |

The data presented is for illustrative purposes based on structurally related indole (B1671886) derivatives.

The results from these replicon assays are crucial in guiding the lead optimization process, aiming to enhance the antiviral potency of the this compound scaffold.

To understand the mechanism of action of these antiviral compounds, biochemical assays are employed to measure their direct inhibitory effect on the target enzyme. For many indole-based anti-HCV agents, the primary target is the NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. nih.gov

The inhibitory activity is quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the activity of the NS5B polymerase by 50%. A lower IC50 value signifies a more potent inhibitor of the target enzyme.

The following table presents the biochemical inhibitory potency of representative indole-carboxylic acid derivatives against HCV NS5B polymerase.

| Compound | IC50 (µM) |

| Derivative A | 0.032 |

| Derivative B | 0.017 |

| Derivative C | 0.013 |

| Derivative D | 0.007 |

The data presented is for illustrative purposes based on structurally related indole derivatives.

These biochemical data, in conjunction with the cell-based replicon assay results, provide a comprehensive picture of the compound's antiviral efficacy and its direct interaction with the viral target. A strong correlation between biochemical inhibition and cellular antiviral activity is a positive indicator for further development.

In Vitro Pharmacokinetic Assessment (ADME Profiling)

In addition to efficacy, the preclinical evaluation of a drug candidate must include a thorough assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These in vitro pharmacokinetic studies are essential for predicting the compound's behavior in a living organism.

The metabolic stability of a compound is a critical determinant of its half-life and bioavailability in vivo. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes such as cytochrome P450s, are widely used to assess this parameter. nih.gov In these assays, the test compound is incubated with liver microsomes from different species (typically rat and human) to predict its metabolic fate in preclinical species and humans.

The stability of the compound is measured by monitoring its disappearance over time. Key parameters derived from these studies include the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally desirable, indicating greater metabolic stability.

The table below shows representative metabolic stability data for indole derivatives in human and rat liver microsomes.

| Compound | Species | t½ (min) | CLint (mL/min/kg) |

| Derivative E | Human | > 60 | < 10 |

| Derivative E | Rat | 45 | 30 |

| Derivative F | Human | 35 | 55 |

| Derivative F | Rat | 15 | 120 |

The data presented is for illustrative purposes based on structurally related indole derivatives.

Significant differences in metabolic stability between species can influence the choice of animal models for further in vivo studies.

The ability of a drug to be absorbed from the gastrointestinal tract is a key factor for oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

In this assay, the test compound is applied to one side of the Caco-2 cell monolayer (apical, representing the intestinal lumen), and its appearance on the other side (basolateral, representing the bloodstream) is measured over time. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

The table below summarizes the Caco-2 permeability of representative indole derivatives.

| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio |

| Derivative G | A to B | 4.3 | 1.2 |

| Derivative G | B to A | 5.2 | |

| Derivative H | A to B | 7.1 | 0.9 |

| Derivative H | B to A | 6.4 |

A to B: Apical to Basolateral; B to A: Basolateral to Apical. The data presented is for illustrative purposes based on structurally related indole derivatives.

An efflux ratio (the ratio of Papp in the B to A direction to that in the A to B direction) close to 1 suggests that the compound is not significantly subject to active efflux, which is a favorable characteristic for oral absorption.

In Vivo Preclinical Pharmacokinetic and Pharmacodynamic Studies

Following promising in vitro data, the evaluation of this compound derivatives progresses to in vivo studies in animal models. These studies aim to understand the pharmacokinetic profile of the compounds in a whole organism and to establish a relationship between drug exposure and antiviral effect (pharmacodynamics).

Preclinical pharmacokinetic studies are typically conducted in species such as rats, dogs, and monkeys. Following administration of the compound, blood samples are collected at various time points to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). For instance, related indole-based HCV inhibitors have shown varied pharmacokinetic profiles across species, with oral bioavailability ranging from low in rats (10%) to moderate in dogs (52%) and monkeys (26%).

For pharmacodynamic evaluation, particularly for anti-HCV agents, specialized animal models are required as HCV does not replicate in conventional laboratory animals. A commonly used model is the chimeric mouse with a humanized liver. These mice are engrafted with human hepatocytes, allowing for HCV infection and replication. In such models, the in vivo efficacy of indole-based NS5B inhibitors has been demonstrated through a consistent decrease in viral load (viremia) following treatment. These in vivo studies are critical for validating the therapeutic potential of the compound series and for informing the design of future clinical trials in humans.

Oral Absorption and Exposure in Animal Models

The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. Studies on structurally related indole-6-carboxamide derivatives have provided insights into the oral absorption and exposure of this class of compounds. For instance, a substituted 1-(phenylmethyl)indole-6-carboxamide was evaluated for its oral activity in guinea pigs and its absolute bioavailability in rats.

In preclinical animal models, the pharmacokinetic profile of these derivatives is characterized to determine key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). For example, the absolute bioavailability of a related indole-5-carboxamide derivative, 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3- methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, was determined to be 28% in rats, with detectable levels in the blood for up to 24 hours post-dose. nih.gov Such data is crucial for establishing a compound's potential for oral administration.

Table 1: Pharmacokinetic Parameters of a Representative Indole Carboxamide Derivative in Rats

| Parameter | Value |

| Absolute Bioavailability | 28% |

| Duration of Detection | Up to 24 hours post-dose |

Data presented for a structurally related indole-5-carboxamide derivative. nih.gov

Relationship between Exposure and Pharmacological Response

Establishing a clear relationship between systemic exposure and the pharmacological response is a cornerstone of preclinical drug development. For indole carboxylic acid derivatives, efforts have been made to correlate the concentration of the compound in the body with its therapeutic effect. While specific exposure-response data for this compound is not extensively detailed in publicly available literature, the development of similar compounds highlights the importance of this relationship.

The optimization of oral activity has been a key focus in the development of related indole carboxamides. For example, modifications to the chemical structure to increase lipophilicity have been explored to enhance oral activity. nih.gov This suggests a direct link between the physicochemical properties influencing absorption and exposure, and the ultimate pharmacological efficacy observed in animal models of disease. The goal is to achieve sufficient exposure at the target site to elicit the desired therapeutic effect over a sustained period.

Metabolite Identification Studies in Preclinical Models

Understanding the metabolic fate of a drug candidate is essential for assessing its safety and efficacy. Metabolite identification studies are conducted in preclinical species to determine how the body processes the compound. For indole carboxylic acid derivatives, these studies typically involve incubating the compound with liver microsomes or hepatocytes from different species, including humans.

In the case of a structurally similar compound, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), metabolite identification studies in hepatocytes from preclinical species and humans revealed that the compound is biotransformed into a single acyl glucuronide conjugate. osti.gov Notably, there was no evidence of cytochrome P450 (CYP)-mediated oxidative metabolism for this particular analogue. osti.gov This indicates that glucuronidation is a primary metabolic pathway for this type of indole acid derivative.

Table 2: Summary of Metabolite Identification for a Representative Indole Acid Derivative

| Parent Compound | Metabolic Pathway | Identified Metabolite |

| 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | Glucuronidation | Acyl glucuronide conjugate |

Data from a study on a structurally related indole-3-carboxylic acid derivative. osti.gov

Computational Chemistry and Molecular Modeling Studies of 3 Cyclopentyl 1h Indole 6 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com In the context of 3-Cyclopentyl-1H-indole-6-carboxylic acid, docking simulations are employed to identify its potential biological targets and elucidate the specific interactions that govern its binding affinity. These simulations can provide detailed information about the binding mode and energy, offering a rationale for the molecule's activity.

Research on indole (B1671886) derivatives has frequently utilized molecular docking to explore their interactions with various protein targets, such as kinases, enzymes, and receptors. nih.govnih.gov For instance, studies on similar indole-6-carboxylic acid derivatives have shown that the carboxylic acid group often forms key hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov The cyclopentyl group at the 3-position can contribute to hydrophobic interactions, further stabilizing the ligand-protein complex.

A hypothetical molecular docking study of this compound against a putative protein kinase target might reveal interactions such as hydrogen bonding between the carboxylic acid moiety and lysine (B10760008) or arginine residues, while the indole ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine. nih.gov The cyclopentyl group would likely occupy a hydrophobic pocket within the binding site.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | LYS76, GLU91, PHE164 |

| Hydrogen Bonds | 2 | LYS76, GLU91 |

| Hydrophobic Interactions | 4 | VAL60, ALA74, LEU148, PHE164 |

| π-π Stacking | 1 | PHE164 |

These simulated interactions provide a structural basis for the molecule's potential inhibitory activity and can guide the design of more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. tandfonline.com MD simulations of this compound bound to its target can validate the docking poses and provide a more accurate estimation of the binding free energy.

In studies of related indole derivatives, MD simulations have been used to assess the stability of the ligand in the binding pocket. nih.govtandfonline.com The root mean square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD profile suggests that the ligand remains securely bound in a consistent conformation. tandfonline.com Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the flexibility of different regions of the protein upon ligand binding.

For this compound, an MD simulation could confirm the stability of the interactions predicted by docking. The simulation might show that the hydrogen bonds formed by the carboxylic acid group are maintained throughout the simulation, and the cyclopentyl group remains nestled in its hydrophobic pocket. The analysis of the trajectory could also highlight key residues that are crucial for maintaining the integrity of the binding site.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

| Parameter | Value/Observation |

| Simulation Time | 100 ns |

| RMSD of Ligand | Stable after 10 ns, average < 2 Å |

| RMSD of Protein Backbone | Stable after 15 ns, average < 3 Å |

| Key Stable Interactions | Hydrogen bonds with LYS76, Hydrophobic contacts with VAL60 and LEU148 |

| Binding Free Energy (MM/GBSA) | -45.7 kcal/mol |

These findings from MD simulations enhance the confidence in the predicted binding mode and provide a more realistic representation of the molecular interactions. nih.gov

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. nih.gov Starting from a lead compound like this compound, de novo design algorithms can suggest modifications to improve its binding affinity, selectivity, or pharmacokinetic properties. These methods can explore a vast chemical space to identify promising new candidates.

The indole scaffold is a versatile starting point for de novo design due to the numerous positions that can be chemically modified. bioengineer.orgnews-medical.net For this compound, computational tools could suggest replacing the cyclopentyl group with other cyclic or acyclic moieties to optimize hydrophobic interactions. Similarly, modifications to the indole ring or the carboxylic acid group could be explored to enhance hydrogen bonding or other polar interactions. The goal is to design new molecules that retain the key binding features of the parent compound while introducing improvements. semanticscholar.org

Table 3: Hypothetical De Novo Designed Analogs of this compound

| Analog ID | Modification | Predicted Improvement |

| DND-001 | Cyclopentyl replaced with Cyclohexyl | Increased hydrophobic interactions |

| DND-002 | Addition of a hydroxyl group to the indole ring | Potential for an additional hydrogen bond |

| DND-003 | Carboxylic acid replaced with a bioisostere (e.g., tetrazole) | Improved metabolic stability and cell permeability |

These computationally generated ideas provide a roadmap for synthetic chemists to create a new library of compounds with potentially enhanced therapeutic profiles.

Prediction of ADME Properties using Computational Methods

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Computational models can predict these properties early in the drug discovery process, helping to identify potential liabilities and guide molecular design. eijppr.com

For this compound, various in silico tools can be used to predict its ADME profile. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). For instance, Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a compound. nih.gov

Computational models can also predict more complex properties like human intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.com For example, the presence of the carboxylic acid group in this compound might suggest a lower likelihood of crossing the blood-brain barrier. The indole ring is a known substrate for certain metabolic enzymes, and computational tools can predict the likely sites of metabolism. nih.gov

Table 4: Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 243.29 g/mol | Compliant with Lipinski's Rule (<500) |

| logP | 3.5 | Optimal for cell permeability |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Likely good oral bioavailability |

| Blood-Brain Barrier Permeability | Low | Less likely to have CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

These in silico ADME predictions are valuable for prioritizing compounds for further experimental testing and for guiding the design of molecules with a more favorable pharmacokinetic profile. researchgate.net

Future Research Directions and Translational Perspectives for 3 Cyclopentyl 1h Indole 6 Carboxylic Acid

Development of Novel Analogs with Enhanced Profiles

The development of novel analogs of 3-Cyclopentyl-1H-indole-6-carboxylic acid is a key strategy to improve its pharmacological properties. Structure-activity relationship (SAR) studies are fundamental in guiding the rational design of these new chemical entities. By systematically modifying the core structure, researchers aim to enhance potency, selectivity, and pharmacokinetic profiles.

Key areas for analog development include:

Modification of the Cyclopentyl Group: Altering the size, conformation, and substitution pattern of the cyclopentyl ring can influence the compound's interaction with its biological target.

Substitution on the Indole (B1671886) Ring: Introducing various functional groups at different positions of the indole nucleus can modulate the electronic and steric properties, potentially leading to improved activity and selectivity.

Alterations to the Carboxylic Acid Moiety: Bioisosteric replacement of the carboxylic acid group with other acidic functionalities, such as tetrazoles, or its conversion to esters or amides can impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

| Structural Modification | Potential Enhancement | Rationale |

| Varying alkyl substituents at the 3-position | Improved binding affinity and selectivity | The substituent at the 3-position of the indole ring can significantly influence biological activity. |

| Introducing heteroatoms into the cyclopentyl ring | Enhanced polarity and metabolic stability | Heteroatoms can alter the pharmacokinetic properties of the molecule. |

| Derivatization of the 6-carboxylic acid | Improved oral bioavailability and cell permeability | Conversion to esters or amides can mask the polar carboxylic acid group. |

Investigation of Alternative Therapeutic Applications

While initial studies may have focused on a specific therapeutic area, such as oncology, the diverse biological activities associated with indole derivatives suggest the potential for broader applications. Future research will likely explore the efficacy of this compound and its analogs in other disease contexts.

Potential alternative therapeutic areas for investigation include:

Anti-inflammatory Diseases: Many indole-containing compounds have demonstrated anti-inflammatory properties, suggesting a potential role in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative Disorders: The neuroprotective potential of indole derivatives is an active area of research, with possibilities for application in diseases such as Alzheimer's or Parkinson's disease.

Infectious Diseases: The indole nucleus is a common scaffold in antimicrobial agents, and novel derivatives could be explored for their efficacy against drug-resistant bacteria or viruses.

Integration with Combination Therapy Strategies

To enhance therapeutic efficacy and overcome potential resistance mechanisms, the integration of this compound into combination therapy regimens is a promising translational perspective. Combining this compound with existing drugs could lead to synergistic effects, allowing for lower doses and reduced toxicity.

Potential combination strategies include:

Combination with Standard Chemotherapeutic Agents: In an oncology setting, this could involve pairing the indole compound with cytotoxic drugs to target cancer cells through multiple pathways.

Synergy with Targeted Therapies: Combining with agents that inhibit specific molecular targets, such as kinase inhibitors, could lead to a more potent and durable anti-cancer response.

Combination with Immunotherapies: Exploring the potential immunomodulatory effects of the compound could open doors for its use in conjunction with checkpoint inhibitors or other immunotherapeutic approaches.

Advanced Methodological Development for Compound Characterization

As novel analogs are synthesized and their biological activities are explored, the need for advanced analytical techniques for their comprehensive characterization becomes crucial. These methods are essential for ensuring the purity, stability, and structural integrity of the compounds, which are critical for preclinical and clinical development.

Advanced characterization methods that will be pivotal include:

High-Resolution Mass Spectrometry (HRMS): To accurately determine the elemental composition and confirm the molecular weight of new analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of synthesized compounds, including stereochemistry.

X-ray Crystallography: To determine the three-dimensional structure of the compounds and their complexes with biological targets, providing insights into binding modes.

Liquid Chromatography (LC) Methods: For the separation and quantification of the compound and its metabolites in biological matrices, which is essential for pharmacokinetic studies.

| Analytical Technique | Application in Compound Characterization | Importance |

| LC-MS/MS | Quantitative analysis in biological fluids | Crucial for pharmacokinetic and metabolism studies. |

| 2D-NMR (COSY, HSQC, HMBC) | Detailed structural elucidation | Provides definitive structural information for novel analogs. |

| Chiral Chromatography | Separation of enantiomers | Important if the compound possesses a chiral center. |

Q & A

Q. What are the recommended synthetic routes for 3-Cyclopentyl-1H-indole-6-carboxylic acid, and how can purity be optimized?

Methodological Answer: A common approach involves coupling a pre-functionalized indole scaffold with a cyclopentyl group. For example:

- Step 1: Synthesize 6-carboxyindole via hydrolysis of its ethyl ester precursor (e.g., ethyl 6-chloro-1H-indole-3-carboxylate under basic conditions) .

- Step 2: Introduce the cyclopentyl moiety via Suzuki-Miyaura cross-coupling using a cyclopentyl boronic acid derivative and a palladium catalyst .

- Purity Optimization: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

- NMR:

- 1H NMR: Expect aromatic protons in the δ 7.0–8.0 ppm range (indole ring), cyclopentyl protons as multiplet(s) at δ 1.5–2.5 ppm, and a carboxylic acid proton (if present) at δ 10–12 ppm. Confirm substitution patterns using COSY or NOESY .

- 13C NMR: Carboxylic acid carbon at δ ~170 ppm; indole carbons at δ 110–140 ppm .

- IR: Strong O–H stretch (carboxylic acid) at ~2500–3000 cm⁻¹ and C=O stretch at ~1680–1720 cm⁻¹ .

- MS: Use ESI-MS in negative ion mode for [M−H]⁻ peak. High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₄H₁₅NO₂) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved P95 respirator if handling powders in unventilated areas .

- Ventilation: Work in a fume hood to avoid inhalation. Avoid release into drains due to unknown ecotoxicity .

- Storage: Store at –20°C in a sealed container under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?

Methodological Answer:

- Solubility Testing: Perform systematic assays in DMSO, ethanol, and aqueous buffers (pH 1–14) using UV-Vis spectroscopy or gravimetric analysis. Note discrepancies caused by polymorphic forms .

- Melting Point Determination: Use differential scanning calorimetry (DSC) at a heating rate of 10°C/min under N₂. Compare results with literature; inconsistencies may arise from impurities or hydrate formation .

- Stability Studies: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the cyclopentyl substituent?

Methodological Answer:

- Analog Synthesis: Replace the cyclopentyl group with cyclohexyl, adamantyl, or aryl groups via analogous coupling reactions. Compare bioactivity (e.g., IC₅₀ in enzyme assays) .

- Computational Modeling: Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases). Highlight steric/electronic effects of the cyclopentyl group .

- Pharmacokinetic Profiling: Evaluate metabolic stability (human liver microsomes) and logP (shake-flask method) to link substituent hydrophobicity to ADME properties .

Q. How can crystallographic challenges (e.g., low solubility, twinning) be addressed for this compound?

Methodological Answer:

- Co-Crystallization: Add a coformer (e.g., nicotinamide) via solvent evaporation to improve crystal lattice stability .

- Derivatization: Convert the carboxylic acid to a methyl ester or amide to enhance solubility in organic solvents for crystallization trials .

- Data Collection/Refinement: Use synchrotron radiation for weak diffraction patterns. Refine with SHELXL (SHELX suite), applying TWIN commands for twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.